N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)20-23-17-4-2-3-5-18(17)26-20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISGCHOPFSEOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in recent research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034471-72-0 |
| Molecular Formula | CHNOS |
| Molecular Weight | 366.5 g/mol |
Research indicates that compounds with a benzo[d]thiazole core often exhibit significant biological activities, including:
- Acetylcholinesterase Inhibition : Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, which are crucial for the treatment of Alzheimer's disease. Inhibition of this enzyme leads to increased levels of acetylcholine, improving cognitive function .
- Anticancer Activity : Preliminary studies suggest that derivatives of thiazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications of similar structures have demonstrated IC values in the low micromolar range against human tumor cells .
- Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal pathogens. Piperidine derivatives have been noted for their antibacterial properties, with some showing effectiveness against strains like E. coli and C. albicans .
Acetylcholinesterase Inhibition
A study evaluating related compounds found that certain derivatives displayed potent inhibition of acetylcholinesterase with IC values as low as 2.7 µM, indicating strong potential for treating neurodegenerative diseases .
Anticancer Activity
In vitro studies on related thiazole derivatives revealed varying degrees of cytotoxicity across different cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| CaCo-2 (Colon Cancer) | 3.5 |
| MCF7 (Breast Cancer) | 8.0 |
| A549 (Lung Cancer) | 7.5 |
These results indicate that modifications to the benzo[d]thiazole structure can enhance anticancer activity .
Antimicrobial Activity
The antimicrobial efficacy was assessed using Minimum Inhibitory Concentration (MIC) tests:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 12.5 |
| C. albicans | 6.25 |
| Pseudomonas aeruginosa | >100 |
These findings suggest that while the compound shows promise against certain pathogens, its effectiveness may vary significantly between different species .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzo[d]thiazole derivatives, which included the target compound. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into the structure-activity relationship (SAR). The most active derivative exhibited significant anticancer properties in vitro, paving the way for further development .
Scientific Research Applications
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a research compound with the molecular formula and a molecular weight of 366.48. It is typically available with a purity of 95% and is suitable for various research applications.
Biological Activities
Compounds with a benzo[d]thiazole core, similar to this compound, often exhibit significant biological activities. Research indicates potential in the following areas:
- Acetylcholinesterase Inhibition: Some derivatives have demonstrated potential as acetylcholinesterase inhibitors, which are important for treating Alzheimer's disease. Inhibition of this enzyme can increase acetylcholine levels, potentially improving cognitive function.
- Anticancer Activity: Studies suggest that thiazole derivatives can have cytotoxic effects against various cancer cell lines. Modifications of similar structures have shown low micromolar IC50 values against human tumor cells.
- Antimicrobial Properties: The compound's structure suggests potential activity against bacterial and fungal pathogens. Piperidine derivatives have shown antibacterial properties, with effectiveness against strains like E. coli and C. albicans.
Acetylcholinesterase Inhibition
A study on related compounds showed that certain derivatives displayed potent inhibition of acetylcholinesterase with IC50 values as low as 2.7 µM, suggesting strong potential for treating neurodegenerative diseases.
Anticancer Activity
In vitro studies on related thiazole derivatives revealed varying degrees of cytotoxicity across different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| CaCo-2 (Colon Cancer) | 3.5 |
| MCF7 (Breast Cancer) | 8.0 |
| A549 (Lung Cancer) | 7.5 |
These results indicate that modifications to the benzo[d]thiazole structure can enhance anticancer activity.
Antimicrobial Activity
The antimicrobial efficacy was assessed using Minimum Inhibitory Concentration (MIC) tests:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 12.5 |
| C. albicans | 6.25 |
| Pseudomonas aeruginosa | >100 |
These findings suggest that while the compound shows promise against certain pathogens, its effectiveness may vary significantly between different species.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
